molecular formula C14H16O3 B15281927 Methyl alpha-1-Cyclopenten-1-yl-alpha-hydroxybenzeneacetate

Methyl alpha-1-Cyclopenten-1-yl-alpha-hydroxybenzeneacetate

Cat. No.: B15281927
M. Wt: 232.27 g/mol
InChI Key: AUUAWTFNDUYFNB-UHFFFAOYSA-N
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Description

Methyl alpha-1-Cyclopenten-1-yl-alpha-hydroxybenzeneacetate is a synthetic organic compound characterized by a benzeneacetate backbone substituted with a hydroxyl group at the alpha position and a cyclopentenyl moiety at the alpha-1 position. The methyl ester functional group enhances its stability and influences its solubility profile.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

methyl 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C14H16O3/c1-17-13(15)14(16,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-9,16H,5-6,10H2,1H3

InChI Key

AUUAWTFNDUYFNB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CCCC1)(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Stage 1: Alkoxylation of 1-Methylcyclopentene

1-Methylcyclopentene reacts with methanol in the presence of acidic catalysts (e.g., Amberlyst-15 or H-ZSM-5 zeolites) at 40–90°C and 1–5 bar pressure. The reaction proceeds via electrophilic addition, yielding 1-methyl-1-methoxycyclopentane as a precursor.

Optimized Parameters :

Parameter Value Source Citation
Catalyst Amberlyst-15
Temperature 50–90°C
Molar Ratio (Alkanol:Alkene) 2:1 to 5:1
Residence Time 10–30 minutes

Stage 2: Esterification and Coupling

The methoxycyclopentane intermediate is coupled with alpha-hydroxybenzeneacetic acid using dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI) as coupling agents. Subsequent esterification with methanol under acidic conditions (H₂SO₄ or p-toluenesulfonic acid) yields the target compound.

Reaction Scheme :
$$
\text{1-Methyl-1-methoxycyclopentane} + \alpha\text{-hydroxybenzeneacetic acid} \xrightarrow{\text{DCC}} \text{Intermediate} \xrightarrow{\text{CH₃OH/H⁺}} \text{Methyl ester}
$$

Alternative Routes Using Cyclopentadiene Derivatives

A complementary approach involves cyclopentadiene, a readily available precursor from dicyclopentadiene pyrolysis. Cyclopentadiene undergoes Diels-Alder reactions with acetylene derivatives to form bicyclic intermediates, which are subsequently functionalized:

  • Diels-Alder Reaction : Cyclopentadiene reacts with methyl propiolate to form a bicyclo[2.2.1]heptene derivative.
  • Oxidative Hydroxylation : Ozonolysis or epoxidation followed by hydrolysis introduces the alpha-hydroxy group.

Example Protocol :

  • Cyclopentadiene (0.1 mol) and methyl propiolate (0.12 mol) are heated at 120°C for 6 hours in toluene, yielding a bicyclic adduct (75% yield).
  • Ozonolysis in methanol at -78°C, followed by reductive workup (Zn/HOAc), generates the alpha-hydroxy intermediate.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield Range
Cyclohexanol Rearrangement Scalable, continuous processing Requires high-temperature steps 70–85%
Cyclopentadiene Route Mild conditions, stereochemical control Multi-step, lower scalability 60–75%
Direct Alkoxylation One-pot synthesis Limited functional group tolerance 65–80%

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopent-1-en-1-yl)-2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(cyclopent-1-en-1-yl)-2-oxo-2-phenylacetate.

    Reduction: Formation of 2-(cyclopent-1-en-1-yl)-2-hydroxy-2-phenylmethanol.

    Substitution: Formation of halogenated derivatives of the phenyl group.

Scientific Research Applications

Methyl 2-(cyclopent-1-en-1-yl)-2-hydroxy-2-phenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopent-1-en-1-yl)-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, further modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Key Substituents Functional Groups Primary Use/Property Reference
Methyl benzoate 93-58-3 None Methyl ester Solvent, fragrance
Isopropyl benzoate 939-48-0 Isopropyl ester Ester Plasticizer
Bromopropylate Not provided 4-bromo-phenyl, isopropyl ester Halogenated ester Acaricide
3-Methyl-2-butenyl benzoate 5205-11-8 Unsaturated branched chain Ester Specialty chemicals
Sandaracopimaric acid methyl ester Not provided Tricyclic diterpene Methyl ester Natural resin component
Target Compound Not available Cyclopentenyl, alpha-hydroxy Methyl ester, hydroxyl Hypothetical agrochemical N/A

Research Implications and Gaps

  • Reactivity: The alpha-hydroxyl group in the target compound may increase susceptibility to hydrolysis compared to non-hydroxylated esters, necessitating stability studies .
  • Biological Activity : The cyclopentenyl moiety could interact with hydrophobic binding pockets in enzymes or receptors, a hypothesis requiring validation via molecular docking assays.
  • Synthesis : Routes may involve Friedel-Crafts alkylation or esterification protocols, informed by methods for analogous compounds .

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